Heteronoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heteronosides and related heterocyclic compounds can involve various strategies, including transition metal-mediated reactions, multicomponent reactions (MCRs), and green chemistry approaches such as the use of ionic liquids. Transition metal-mediated synthesis is particularly notable for its efficiency in constructing aromatic heterocycles, a foundational aspect of many heteronosides, by enabling complex transformations under mild conditions (Gulevich, Dudnik, Chernyak, & Gevorgyan, 2013). Additionally, multicomponent reactions, often catalyzed by transition metals, have been emphasized for their role in efficiently assembling heterocyclic structures from simple starting materials, demonstrating the versatility and innovation in heteronoside synthesis (D'Souza & Müller, 2007).

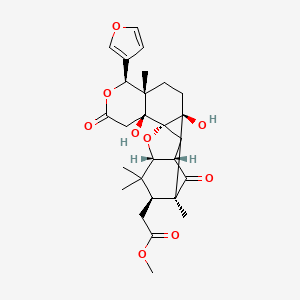

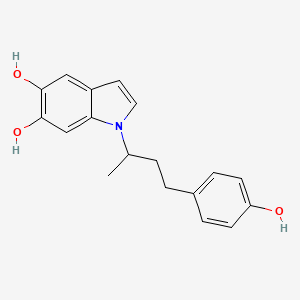

Molecular Structure Analysis

The molecular structures of heteronosides are characterized by the presence of heterocycles, which can significantly influence their physical and chemical properties. Techniques such as X-ray diffraction and density functional theory (DFT) calculations are commonly employed to analyze these structures, providing insights into their stability, reactivity, and the effects of substituents on their properties (Wang et al., 2022).

Chemical Reactions and Properties

Heteronosides undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, reflecting their rich chemistry. The reactivity of heteronosides can be attributed to the electron-rich nature of the heterocyclic rings, making them susceptible to attack by electrophiles. Moreover, the presence of heteroatoms in the rings often imparts unique nucleophilic properties, enabling diverse transformations (Isambert & Lavilla, 2008).

Physical Properties Analysis

The physical properties of heteronosides, such as solubility, melting points, and optical activity, are significantly influenced by their molecular structure. The incorporation of heteroatoms into the heterocyclic rings can alter these properties, affecting their behavior in different solvents and under various temperature conditions. Studies on compounds like helical heteronanographenes have shed light on the physical properties of heterocyclic compounds, demonstrating the impact of molecular architecture on properties such as circularly polarized luminescence (Wang et al., 2022).

Chemical Properties Analysis

The chemical properties of heteronosides are defined by their reactivity, stability, and the types of chemical reactions they can undergo. The heteroatoms within the heterocyclic rings play a crucial role in determining these properties, influencing factors such as acid-base behavior, redox potential, and the ability to form hydrogen bonds. Research into the synthesis and properties of heterocyclic compounds, including those involving ionic liquids and transition metal catalysis, highlights the diverse chemical behavior of heteronosides and related structures (Martins, Frizzo, Moreira, Zanatta, & Bonacorso, 2008).

Applications De Recherche Scientifique

- "Heteronemin, a spongean sesterterpene, inhibits TNF alpha-induced NF-kappa B activation through proteasome inhibition and induces apoptotic cell death." This study investigates the biological effects of heteronemin, a marine sesterterpene isolated from the sponge Hyrtios sp., on chronic myelogenous leukemia cells. It was found to affect cellular processes including cell cycle, apoptosis, MAPKs pathway, and the NF-kappaB signaling cascade. This compound showed potential as an anti-inflammatory and anti-cancer agent (Schumacher et al., 2010).

Propriétés

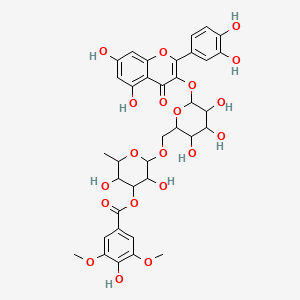

IUPAC Name |

[2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMRWTBYEBGQIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heteronoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.